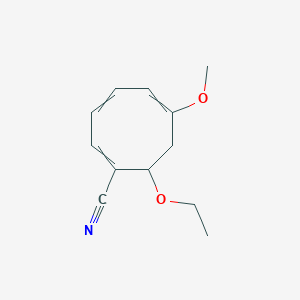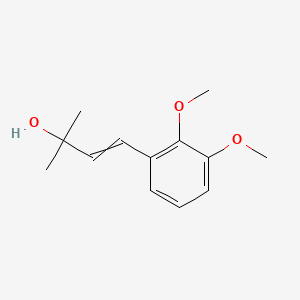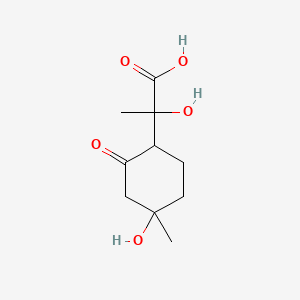
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with an appropriate aldehyde, followed by oxidation and hydrolysis steps to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxy groups to chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methylpentanoic acid: Similar structure but lacks the cyclohexyl ring.
2-Hydroxy-4-methylbenzoic acid: Contains a benzene ring instead of a cyclohexyl ring.
2-Hydroxy-2-methylpropanoic acid: Simpler structure with fewer functional groups.
Uniqueness
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is unique due to its combination of a cyclohexyl ring with multiple functional groups, providing a versatile platform for chemical modifications and interactions. This makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
119980-54-0 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H16O5/c1-9(14)4-3-6(7(11)5-9)10(2,15)8(12)13/h6,14-15H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
QOWPOQPTCQRQCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C(=O)C1)C(C)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



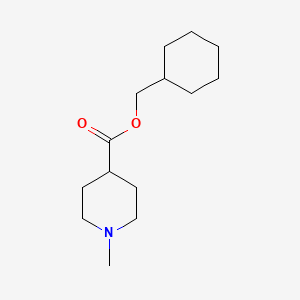



![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
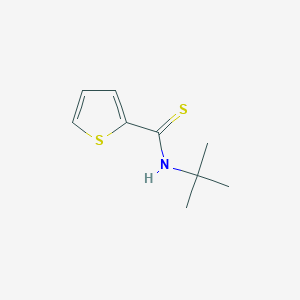
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
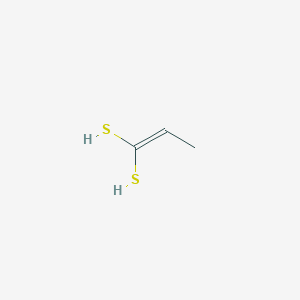

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
